4-Propionylpyridine

Drug Discovery ADME Prediction Physicochemical Profiling

4-Propionylpyridine (CAS 1701-69-5), also known as 1-(pyridin-4-yl)propan-1-one or 4-pyridyl ethyl ketone, is a C8H9NO heterocyclic ketone belonging to the 4-acylpyridine class. This compound is a pale yellowish liquid at room temperature with a molecular weight of 135.16 g/mol.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 1701-69-5
Cat. No. B1663938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propionylpyridine
CAS1701-69-5
Synonyms1-(4-Pyridinyl)-1-propanone;  1-4-Pyridinyl-1-propanone;  1(4Pyridinyl)1propanone;  Ketone, ethyl 4-pyridyl;  Pyridine, 4-propionyl-; 
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=NC=C1
InChIInChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
InChIKeyAFHFHXVRHACYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Propionylpyridine (CAS 1701-69-5): Procurement-Ready Physicochemical and Biological Profile


4-Propionylpyridine (CAS 1701-69-5), also known as 1-(pyridin-4-yl)propan-1-one or 4-pyridyl ethyl ketone, is a C8H9NO heterocyclic ketone belonging to the 4-acylpyridine class [1]. This compound is a pale yellowish liquid at room temperature with a molecular weight of 135.16 g/mol [1]. Its core structure features a propionyl group at the 4-position of the pyridine ring, a structural motif that differentiates it from other 4-acylpyridine analogs in terms of both physicochemical behavior and biological interaction profiles .

4-Propionylpyridine vs. 4-Acetylpyridine and 4-Benzoylpyridine: Why Substitution is Not an Option for Targeted Research


Generic substitution among 4-acylpyridines is not viable due to stark differences in their biochemical behavior and physical properties. While 4-propionylpyridine, 4-acetylpyridine, and 4-benzoylpyridine share a core pyridine scaffold, their acyl chain length and steric bulk directly dictate critical parameters such as lipophilicity (LogP: 1.67 vs. 0.8), enzyme inhibition kinetics (Ki: 12.8 µM vs. 30-70 µM), and receptor binding profiles [1][2]. Furthermore, 4-benzoylpyridine exhibits complex, non-classical kinetic behavior that prevents the determination of standard inhibition constants, making it unsuitable for studies requiring predictable enzyme interactions [3]. These quantifiable differences in LogP, target affinity, and mechanism of action underscore the necessity for precise compound selection, as outlined in the quantitative evidence below.

4-Propionylpyridine: A Quantitative Comparator Guide for Scientific and Industrial Procurement


Lipophilicity Comparison: 4-Propionylpyridine vs. 4-Acetylpyridine

4-Propionylpyridine exhibits a substantially higher lipophilicity (LogP = 1.67) compared to 4-acetylpyridine (XLogP3 = 0.8). This difference arises from the propionyl group's increased hydrophobicity relative to the acetyl group, which can significantly influence membrane permeability, solubility, and distribution [1][2].

Drug Discovery ADME Prediction Physicochemical Profiling

Enzyme Inhibition Potency: 4-Propionylpyridine vs. 4-Acetylpyridine

4-Propionylpyridine demonstrates stronger inhibition (Ki = 12.8 µM) against an unspecified target compared to the reported inhibition constant for 4-acetylpyridine (Ki = 30-70 µM) at the crayfish pyridine receptor, indicating a higher binding affinity for certain biological targets [1][2]. While the targets differ, this comparison highlights the influence of the propionyl chain on potency.

Enzymology Receptor Pharmacology Inhibitor Screening

Mechanism of Enzyme Inhibition: 4-Propionylpyridine vs. 4-Benzoylpyridine

4-Propionylpyridine exhibits classical, non-competitive enzyme inhibition (IC50 = 49.0 µM, Ki = 12.8 µM), allowing for clear kinetic characterization [1]. In contrast, 4-benzoylpyridine displays complex kinetic behavior against aromatase, from which standard inhibition constants cannot be obtained [2]. This makes 4-propionylpyridine a more tractable tool compound for quantitative enzymology.

Mechanism of Action Enzyme Kinetics CYP450 Inhibition

In Vivo Anticonvulsant Activity: 4-Propionylpyridine in a Mouse Model

4-Propionylpyridine has demonstrated anticonvulsant activity in a mouse model, providing a key in vivo benchmark for its potential use in neurological research [1]. While direct comparative data for other 4-acylpyridines in the same assay are not available, this establishes a baseline efficacy for this specific compound that can be used to guide further investigations and differentiate it from analogs with unknown in vivo profiles.

Neuroscience Anticonvulsant Screening In Vivo Pharmacology

Acute Toxicity Profile: 4-Propionylpyridine

The acute toxicity of 4-propionylpyridine has been established, with an intraperitoneal LD50 of 680 mg/kg in mice . This quantitative data is essential for safe handling, risk assessment, and designing dosing regimens for in vivo studies. This allows for direct comparison with other pyridine derivatives to select compounds with appropriate safety margins for a given experimental design.

Toxicology Safety Assessment Compound Handling

4-Propionylpyridine: Targeted Application Scenarios for Research and Development


Enzyme Inhibition Studies Requiring Predictable Kinetics

Procure 4-propionylpyridine for quantitative enzymology assays. Its classical, non-competitive inhibition profile (IC50 = 49.0 µM, Ki = 12.8 µM) allows for precise kinetic modeling and straightforward calculation of inhibition constants, unlike complex inhibitors such as 4-benzoylpyridine [1]. This makes it ideal for developing robust in vitro screening assays for target validation or inhibitor discovery.

ADME and Membrane Permeability Profiling

Utilize 4-propionylpyridine as a reference compound for studying the impact of lipophilicity on drug-like properties. Its LogP of 1.67, compared to the more hydrophilic 4-acetylpyridine (LogP = 0.8), provides a valuable tool for investigating the relationship between lipophilicity, membrane permeability, and cellular uptake in Caco-2 or PAMPA models [1][2].

In Vivo Anticonvulsant Model Development

Use 4-propionylpyridine as a positive control or tool compound for in vivo seizure models. Its established anticonvulsant activity in mice, despite lacking precise ED50 data, provides a validated starting point for research into novel neurological targets or for benchmarking the efficacy of new anticonvulsant candidates [1].

Synthesis of Bioactive Oxime Derivatives

Employ 4-propionylpyridine as a high-yield starting material for the synthesis of (E)-1-(Pyridin-4-yl)propan-1-one oxime. The reaction with hydroxylamine proceeds with 87% yield, and the resulting crystal structure reveals key conformational details (dihedral angles of 2.09° and 16.50° between the pyridine and oxime planes) critical for structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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